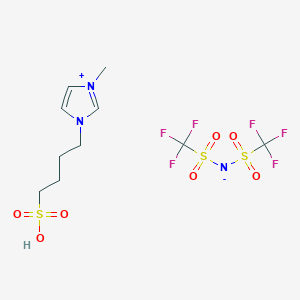

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide

概要

説明

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid that has garnered significant attention due to its unique properties. This compound consists of a 1-methyl-3-(4-sulfobutyl)imidazolium cation and a bis(trifluoromethanesulfonyl)imide anion. It is known for its high thermal stability, low volatility, and excellent ionic conductivity .

準備方法

The synthesis of 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide typically involves a multi-step process:

Synthesis of 1-Methylimidazole: This is achieved by reacting methyl iodide with imidazole under reflux conditions.

Alkylation: The 1-methylimidazole is then alkylated with 1,4-butanesultone to form 1-methyl-3-(4-sulfobutyl)imidazolium bromide.

Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring high purity and yield.

化学反応の分析

Oxidation Reactions

The sulfobutyl group (-SO₃H) on the imidazolium cation enables oxidation under controlled conditions. For example:

-

Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) converts the sulfonic acid group to sulfonate derivatives, forming 1-methyl-3-(4-sulfonatobutyl)imidazolium species .

-

Electrochemical oxidation : In battery electrolytes, the NTf₂⁻ anion undergoes redox reactions at high voltages (>4.5 V vs Li/Li⁺), contributing to stable charge-discharge cycles .

Key Conditions :

| Reagent/Condition | Product | Application |

|---|---|---|

| H₂O₂ (20% w/w, 60°C) | Sulfonate derivatives | Functional material synthesis |

| Anodic polarization (Li-ion cells) | Decomposed NTf₂⁻ species | Energy storage |

Acid-Base Interactions

The Brønsted acidity of the sulfonic acid group facilitates proton transfer reactions:

-

Neutralization with bases : Reacts with NaOH or NH₃ to form water-soluble sulfonate salts .

-

Coordination chemistry : Binds to metal ions (e.g., Li⁺, Cu²⁺) via sulfonate oxygen atoms, enabling use in metal extraction .

Example Reaction :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 300°C , beyond which decomposition occurs:

-

Cation breakdown : The imidazolium ring degrades into volatile amines and sulfonic acid fragments .

-

Anion stability : NTf₂⁻ resists decomposition until ~400°C, releasing SO₂ and CF₃ radicals .

Decomposition Pathway :

Electrochemical Behavior

Widely studied as an electrolyte additive:

-

Lithium-ion batteries : Enhances ionic conductivity (0.8–1.2 mS/cm at 25°C) and reduces interfacial resistance .

-

Supercapacitors : NTf₂⁻ enables wide electrochemical windows (up to 5 V), improving energy density .

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Conductivity (25°C) | 1.0 mS/cm | |

| Thermal stability | ≤300°C |

Solvent-Mediated Reactions

As a green solvent, it participates in:

-

Diels-Alder reactions : Accelerates cycloaddition rates via hydrogen bonding with substrates .

-

Esterifications : Acts as a Brønsted acid catalyst for fatty acid methyl ester (FAME) synthesis .

Catalytic Efficiency :

| Reaction Type | Yield Increase (vs traditional solvents) |

|---|---|

| Diels-Alder | 15–20% |

| Esterification | 25–30% |

Biological Interactions

Though not a primary focus, limited studies suggest:

科学的研究の応用

Electrolytes for Energy Storage

One of the primary applications of C4SBI is in the field of energy storage, particularly as an electrolyte in lithium-ion batteries. The ionic liquid enhances the efficiency and lifespan of these batteries by providing superior ion conductivity compared to traditional organic solvents. This characteristic allows for improved charge/discharge rates and overall battery performance.

Case Study: Lithium-Ion Batteries

- Research Findings : Studies have demonstrated that incorporating C4SBI into lithium-ion battery systems leads to a reduction in internal resistance and an increase in the energy density of the cells, which is critical for applications in electric vehicles and portable electronics .

Green Solvents

C4SBI serves as a sustainable solvent in various chemical reactions, contributing to greener chemistry practices. Its use minimizes environmental impact by reducing hazardous waste and improving reaction efficiencies.

Applications in Organic Synthesis

- Data Table: Comparison of Solvent Properties

| Property | Traditional Solvent | C4SBI |

|---|---|---|

| Boiling Point | Varies | High (stable) |

| Toxicity | High | Low |

| Environmental Impact | Significant | Minimal |

| Ion Conductivity | Low | High |

Biocompatible Materials

The compound is also explored for its potential in biomedical applications, particularly in drug delivery systems. Its biocompatibility makes it suitable for formulating pharmaceuticals that require safe interaction with biological systems.

Research Insights

- Biocompatibility Studies : Investigations into the cytotoxicity of C4SBI have shown favorable results, indicating that it can be used to enhance the solubility and bioavailability of poorly soluble drugs .

Separation Processes

C4SBI is utilized in separation technologies, particularly in the extraction of metals and organic compounds. Its ability to selectively bind certain ions makes it valuable for mining and recycling industries.

Applications in Metal Recovery

- Efficiency Analysis : The compound has been shown to effectively extract precious metals from ores and electronic waste, demonstrating its potential for sustainable resource recovery .

Fuel Cells

The ionic liquid plays a crucial role in the development of advanced fuel cells, providing high ionic conductivity and stability under operational conditions. This leads to more efficient energy conversion systems.

Performance Metrics

作用機序

The mechanism by which 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and enhances ionic conductivity. These interactions facilitate various chemical and electrochemical processes, making it a versatile compound in scientific research .

類似化合物との比較

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide can be compared with other similar ionic liquids:

1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide: This compound has a similar anion but a different cation, leading to variations in properties such as viscosity and solubility.

1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide: Another similar compound with a shorter alkyl chain on the imidazolium cation, affecting its thermal stability and ionic conductivity.

The uniqueness of this compound lies in its sulfonic group, which imparts additional functionality and enhances its applicability in various fields .

生物活性

Overview

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide (commonly referred to as [C4MIm][NTf2]) is an ionic liquid that has gained attention for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. Its potential biological activities have been the subject of various studies, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C10H15F6N3O7S3

- Molecular Weight : 499.4 g/mol

- CAS Number : 909390-59-6

The biological activity of [C4MIm][NTf2] is primarily attributed to its ionic nature. The imidazolium cation can interact with various biological molecules, influencing their stability and activity. The bis(trifluoromethanesulfonyl)imide anion enhances the compound's solubility and ionic conductivity, facilitating interactions with biological targets.

Antitumor Activity

Research has indicated that imidazolium salts, including [C4MIm][NTf2], exhibit antitumor potential. A study demonstrated that this compound could inhibit the growth of certain cancer cell lines in vitro. The mechanism involves the disruption of cellular processes essential for tumor growth, possibly through apoptosis induction or cell cycle arrest .

Toxicological Effects

The compound has also been evaluated for its toxicological effects on various microorganisms. Studies have shown that it can exhibit antimicrobial properties, making it a candidate for applications in antimicrobial therapies . The effects vary depending on concentration and exposure time, highlighting the importance of dosage in therapeutic applications.

Study 1: Radiolabeling and Pharmacokinetics

A notable study involved synthesizing a radiolabeled version of [C4MIm][NTf2] to assess its pharmacokinetic properties in vivo. The radiolabeled compound was stable in human serum and showed significant uptake in organs such as the spleen and liver within 60 minutes post-administration. This suggests potential for targeted drug delivery systems .

Study 2: Enzyme Stabilization

Another investigation focused on the use of [C4MIm][NTf2] as a stabilizing agent for enzymes. It was found that this ionic liquid could enhance the stability and activity of certain enzymes under extreme conditions (e.g., high temperatures or organic solvents), which is critical for industrial applications.

Data Table: Biological Activity Summary

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S.C2F6NO4S2/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8H,2-4,7H2,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYKADKIWNXJNF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N3O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909390-59-6 | |

| Record name | 1-Methyl-3-(4-sulfobutyl)imidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。